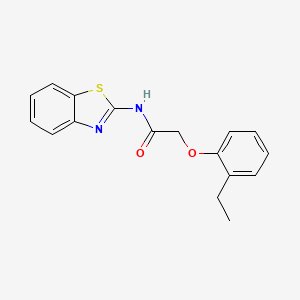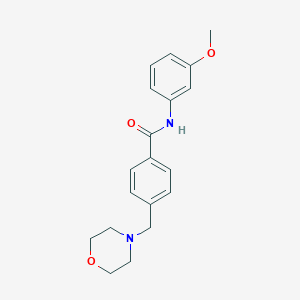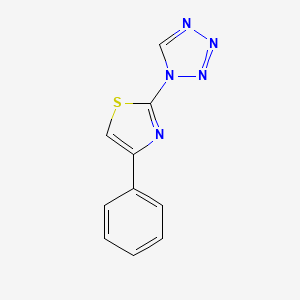![molecular formula C19H25N5OS B5572711 (1S,5R)-3-(6-methyl-2-propylpyrimidin-4-yl)-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5572711.png)
(1S,5R)-3-(6-methyl-2-propylpyrimidin-4-yl)-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S,5R)-3-(6-methyl-2-propylpyrimidin-4-yl)-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[322]nonan-7-one is a complex organic compound that features a unique bicyclic structure
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound might be investigated for its potential as a bioactive molecule. Its interactions with biological targets could be studied to understand its pharmacological properties.
Medicine
In medicinal chemistry, (1S,5R)-3-(6-methyl-2-propylpyrimidin-4-yl)-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one could be explored for its potential therapeutic applications. It might serve as a lead compound for the development of new drugs.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or catalysts.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,5R)-3-(6-methyl-2-propylpyrimidin-4-yl)-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one typically involves multi-step organic reactions. A common approach might include:
Formation of the pyrimidine ring: Starting with a suitable precursor, the pyrimidine ring can be synthesized through cyclization reactions.
Thiazole ring synthesis: The thiazole ring can be formed via condensation reactions involving thioamides and α-haloketones.
Bicyclic core construction: The bicyclic structure can be constructed through intramolecular cyclization reactions, often involving amine and carbonyl functional groups.
Final assembly: The final compound is assembled by linking the pyrimidine and thiazole rings to the bicyclic core through appropriate coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable reaction conditions.
化学反応の分析
Types of Reactions
(1S,5R)-3-(6-methyl-2-propylpyrimidin-4-yl)-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst such as palladium on carbon.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
作用機序
The mechanism of action of (1S,5R)-3-(6-methyl-2-propylpyrimidin-4-yl)-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways.
類似化合物との比較
Similar Compounds
(1S,5R)-3-(6-methyl-2-propylpyrimidin-4-yl)-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one: can be compared with other bicyclic compounds that contain pyrimidine and thiazole rings.
Other diazabicyclo[3.2.2]nonane derivatives: These compounds share the bicyclic core but may have different substituents.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties.
特性
IUPAC Name |
(1S,5R)-3-(6-methyl-2-propylpyrimidin-4-yl)-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5OS/c1-3-4-17-21-13(2)7-18(22-17)23-8-14-5-6-16(10-23)24(19(14)25)9-15-11-26-12-20-15/h7,11-12,14,16H,3-6,8-10H2,1-2H3/t14-,16+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHIDQEGJUZRAMQ-GOEBONIOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=CC(=N1)N2CC3CCC(C2)N(C3=O)CC4=CSC=N4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC1=NC(=CC(=N1)N2C[C@@H]3CC[C@H](C2)N(C3=O)CC4=CSC=N4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-1H-benzimidazol-2-yl-3-[(4-methyl-2-pyrimidinyl)oxy]benzamide](/img/structure/B5572630.png)
![2-methyl-3-[(4-methylbenzylidene)amino]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5572642.png)

![6-(2,3-dimethoxyphenyl)-7-(4-morpholinylmethyl)[1,3]dioxolo[4,5-g]quinoline](/img/structure/B5572648.png)
![1-[4-(Methylsulfanyl)benzyl]piperidine-4-carboxamide](/img/structure/B5572655.png)
![N-[(5-cyano-1,4-dimethyl-2,6-dioxo-1,6-dihydro-3(2H)-pyridinylidene)methyl]acetamide](/img/structure/B5572666.png)
![3-CHLORO-4-[(3-HYDROXYPHENYL)AMINO]-1-(2-METHYLPHENYL)-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE](/img/structure/B5572675.png)

![4,5-DIMETHYL-2-[(2-THIENYLCARBONYL)AMINO]-3-THIOPHENECARBOXAMIDE](/img/structure/B5572681.png)

![N-(4-methylphenyl)-2-{[5-(pyridin-4-yl)-1H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B5572693.png)
![3-{[{[(4-chlorophenyl)sulfonyl]imino}(phenyl)methyl]amino}benzoic acid](/img/structure/B5572703.png)
![4-methyl-N-[2-(trifluoromethyl)phenyl]piperidine-1-carboxamide](/img/structure/B5572713.png)

